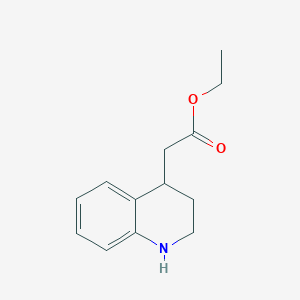

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a chemical compound with the CAS Number: 76059-56-8 . It has a molecular weight of 219.28 . The IUPAC name for this compound is ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found, there are related methods for synthesizing highly substituted tetrahydroquinolines . These methods involve a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Molecular Structure Analysis

The InChI code for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is 1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found, there are related reactions for synthesizing highly substituted tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Precursor for Alkaloids

C(1)-substituted derivatives of THIQ, such as Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, can act as precursors for various alkaloids displaying multifarious biological activities .

Antineuroinflammatory Agents

N-benzyl THIQs, which could potentially include Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate, are known to function as antineuroinflammatory agents .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Infective Pathogens

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .

Neurodegenerative Disorders

THIQ compounds also show potential in combating neurodegenerative disorders .

Synthetic Strategies

The core scaffold of THIQ is commonly used in synthetic strategies for constructing complex molecules .

Safety and Hazards

Future Directions

While specific future directions for Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate were not found in the search results, the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition is a topic of ongoing research . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

properties

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZXCGUFDMBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-YL)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)